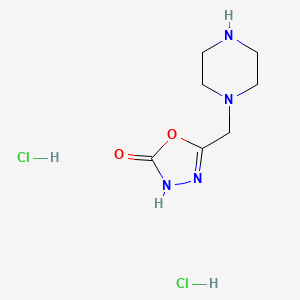

5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride

Descripción general

Descripción

The compound “5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride” is a chemical compound that contains a piperazine ring and an oxadiazole ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered aromatic ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound likely has a complex three-dimensional structure due to the presence of the piperazine and oxadiazole rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives are known to participate in a variety of chemical reactions, including those involving their nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Tuberculostatic Activity

5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol derivatives have been investigated for their tuberculostatic activity. Studies found that certain derivatives exhibit minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml, suggesting potential use in tuberculosis treatment (Foks et al., 2004).

Antimicrobial and Anti-Proliferative Activities

These compounds have shown significant antimicrobial activities against pathogenic bacteria and fungi, such as Gram-positive and Gram-negative bacteria, and Candida albicans. Additionally, they have demonstrated anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).

Antibacterial, Antifungal, and Anticancer Properties

Derivatives of 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol have been synthesized and evaluated for their antibacterial, antifungal, and anticancer properties. Some compounds within this class showed significant activity against bacterial and fungal pathogens, as well as human breast cancer cell lines (Sharma et al., 2014).

Anti-HIV-1 Activity

Research has shown that certain 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol derivatives exhibit anti-HIV-1 activity. These compounds were tested for their effectiveness against HIV-1 and showed promising results in reducing viral replication (El-Emam et al., 2004).

Anti-Inflammatory Activities

A series of these compounds have been synthesized and evaluated for their anti-inflammatory properties. They showed significant inhibition in inflammation models, with some compounds demonstrating greater activity than standard drugs like indomethacin (Koksal et al., 2013).

Antioxidant Activity

Certain derivatives of 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol have been tested for their antioxidant properties. They displayed varying degrees of radical scavenging activity, indicating potential as antioxidants (Mallesha et al., 2014).

Anticonvulsant Activity

Research has explored the anticonvulsant properties of these compounds. Some derivatives have shown potent anticonvulsant activity in electroshock seizure models, with no observed neurotoxic effects at effective doses (Harish et al., 2014).

Mecanismo De Acción

Target of Action

Piperazine derivatives, which “5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride” is a part of, have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 . .

Mode of Action

Piperazine derivatives often interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

Without specific information on “5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride”, it’s difficult to determine the exact biochemical pathways it affects. Piperazine derivatives often affect pathways related to their targets, such as neurotransmitter signaling pathways in the case of antipsychotic activity .

Pharmacokinetics

Piperazine derivatives generally have good absorption and distribution profiles due to their lipophilic nature .

Result of Action

Piperazine derivatives often result in changes in cellular signaling or function based on their interaction with their targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(piperazin-1-ylmethyl)-3H-1,3,4-oxadiazol-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.2ClH/c12-7-10-9-6(13-7)5-11-3-1-8-2-4-11;;/h8H,1-5H2,(H,10,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSGAMPXVCWGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NNC(=O)O2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

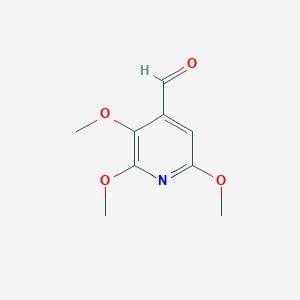

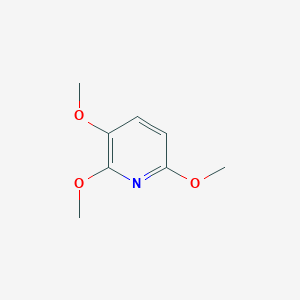

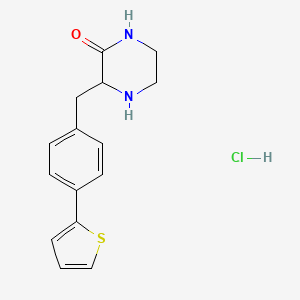

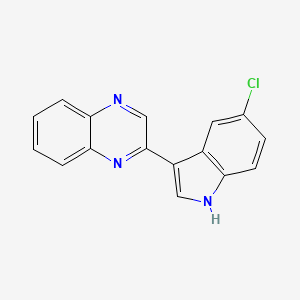

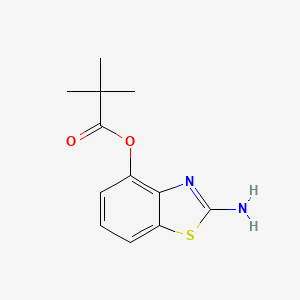

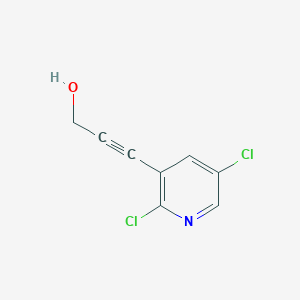

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)

![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402748.png)

![9-Chloro-5-isobutyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole](/img/structure/B1402749.png)

![2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one](/img/structure/B1402750.png)

![5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1402754.png)